(E)-4,4-Dimethyl-2-pentene

Description

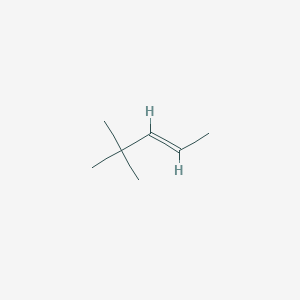

Structure

3D Structure

Properties

IUPAC Name |

(E)-4,4-dimethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIHFPLDRSAMB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075078, DTXSID201015935 | |

| Record name | 2-Pentene, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4,4-Dimethylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

111.0 [mmHg] | |

| Record name | (E)-4,4-Dimethylpent-2-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

690-08-4, 50819-06-2, 26232-98-4 | |

| Record name | (2E)-4,4-Dimethyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4,4-Dimethyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050819062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4,4-Dimethyl-2-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentene, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4,4-Dimethylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4,4-dimethylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4,4-DIMETHYL-2-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6Y948RY8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-4,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain (E)-4,4-dimethyl-2-pentene, a valuable alkene in organic synthesis. The document details several key methodologies, including dehydration of a corresponding alcohol, catalytic isomerization of a terminal alkene, the Wittig reaction, and olefin metathesis. For each method, a theoretical background, a detailed experimental protocol, and relevant quantitative data are presented.

Dehydration of 4,4-Dimethyl-2-pentanol (B1594796)

The acid-catalyzed dehydration of alcohols is a classic and straightforward method for the synthesis of alkenes. In the case of 4,4-dimethyl-2-pentanol, this elimination reaction proceeds via an E1 mechanism, leading to the formation of a mixture of isomeric alkenes. The thermodynamically more stable internal alkene, this compound, is the major product.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for this transformation can be adapted from classical organic chemistry procedures.

-

Apparatus: A round-bottom flask equipped with a distillation head and a condenser.

-

Reagents:

-

4,4-dimethyl-2-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as a catalyst.

-

-

Procedure:

-

To a round-bottom flask, add 4,4-dimethyl-2-pentanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Heat the mixture to a temperature of 140-180°C.[1]

-

The alkene products will distill as they are formed. Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Purify the product by fractional distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Product Ratio | ~82% 4,4-dimethyl-2-pentene, ~18% 4,4-dimethyl-1-pentene (B165720) | [1] |

| (E)/(Z) Ratio | The (E)-isomer is the major product due to thermodynamic stability. | [1] |

| Yield | Moderate to good, dependent on reaction conditions. |

Signaling Pathway/Workflow Diagram:

Catalytic Isomerization of 4,4-Dimethyl-1-pentene

The isomerization of terminal alkenes to their more stable internal counterparts is a common synthetic strategy. This process is typically catalyzed by transition metals or solid acids. For the synthesis of this compound, the starting material would be 4,4-dimethyl-1-pentene. The equilibrium of this reaction strongly favors the formation of the more substituted and thermodynamically stable (E)-isomer.

Reaction Scheme:

Experimental Protocol:

A general procedure for palladium-catalyzed isomerization is provided below.

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

4,4-dimethyl-1-pentene

-

Palladium on carbon (Pd/C) or a zeolite catalyst.[1]

-

Anhydrous solvent (e.g., toluene (B28343) or hexane).

-

-

Procedure:

-

In a round-bottom flask, dissolve 4,4-dimethyl-1-pentene in an anhydrous solvent.

-

Add the catalyst (e.g., 5-10 mol% Pd/C).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by gas chromatography (GC) to observe the conversion of the starting material to the product.[1]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify by distillation if necessary.

-

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Palladium on carbon (Pd/C), Zeolites | [1] |

| (E)/(Z) Ratio | High selectivity for the (E)-isomer is expected due to thermodynamic control. | [1] |

| Yield | Generally high, as the reaction is driven by the formation of the more stable product. |

Signaling Pathway/Workflow Diagram:

Wittig Reaction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. To synthesize this compound, pivaldehyde (2,2-dimethylpropanal) would be reacted with a suitable phosphonium (B103445) ylide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes with high selectivity.

Reaction Scheme:

Experimental Protocol:

This is a general procedure for a Wittig reaction leading to an (E)-alkene.

-

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Reagents:

-

Ethyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Pivaldehyde

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether).

-

-

Procedure:

-

In the reaction flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add a solution of the strong base (e.g., n-butyllithium in hexanes).

-

Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a color change is often observed).

-

Cool the ylide solution in an ice bath and add a solution of pivaldehyde in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine (B44618) oxide as a byproduct, which can be removed by crystallization or column chromatography.

-

Quantitative Data:

| Parameter | Value | Reference |

| (E)/(Z) Ratio | The use of a semi-stabilized ylide can be tuned to favor the (E)-isomer. | |

| Yield | Good to excellent, depending on the specific reaction conditions and purification. |

Signaling Pathway/Workflow Diagram:

Olefin Metathesis

Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of alkene fragments. A cross-metathesis reaction between two different alkenes can be employed to synthesize this compound. A plausible route would be the reaction of 3,3-dimethyl-1-butene (B1661986) with propene in the presence of a suitable ruthenium-based catalyst (e.g., Grubbs' catalyst). The formation of the desired product is often favored, and the volatile ethylene (B1197577) byproduct can be removed to drive the reaction to completion.

Reaction Scheme:

Experimental Protocol:

The following is a general procedure for a cross-metathesis reaction.

-

Apparatus: A Schlenk flask or a round-bottom flask equipped with a gas inlet and a condenser.

-

Reagents:

-

3,3-dimethyl-1-butene

-

Propene (can be bubbled through the reaction mixture)

-

A ruthenium-based olefin metathesis catalyst (e.g., Grubbs' second-generation catalyst).

-

Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene).

-

-

Procedure:

-

In the reaction flask under an inert atmosphere, dissolve 3,3-dimethyl-1-butene in the anhydrous, degassed solvent.

-

Add the olefin metathesis catalyst (typically 1-5 mol%).

-

Bubble propene gas through the solution or maintain a propene atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by GC.

-

Once the reaction is complete, quench the catalyst by adding a small amount of ethyl vinyl ether.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography or distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Grubbs' catalysts (first, second, or third generation), Schrock catalysts. | |

| (E)/(Z) Ratio | Generally favors the more stable (E)-isomer, but can be influenced by the catalyst and reaction conditions. | |

| Yield | Can be high, especially when one of the starting alkenes is used in excess or a gaseous byproduct is removed. |

Signaling Pathway/Workflow Diagram:

Summary of Synthesis Methods

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | (E)/(Z) Selectivity |

| Dehydration of Alcohol | 4,4-Dimethyl-2-pentanol | H₂SO₄ or H₃PO₄ | Moderate to Good | Favors (E)-isomer |

| Catalytic Isomerization | 4,4-Dimethyl-1-pentene | Pd/C, Zeolites | High | High for (E)-isomer |

| Wittig Reaction | Pivaldehyde, Ethyltriphenylphosphonium bromide | Strong base (n-BuLi, NaH) | Good to Excellent | Tunable, can be high for (E)-isomer |

| Olefin Metathesis | 3,3-Dimethyl-1-butene, Propene | Grubbs' or Schrock catalysts | Good to High | Generally favors (E)-isomer |

This guide provides a foundational understanding of the key synthetic routes to this compound. The choice of a particular method will depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction. For all methods, optimization of reaction conditions may be necessary to achieve the desired yield and stereoselectivity.

References

Physical properties of (E)-4,4-Dimethyl-2-pentene

An In-depth Technical Guide to the Physical Properties of (E)-4,4-Dimethyl-2-pentene

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for property determination, and workflow visualizations.

Compound Overview

This compound, also known as trans-4,4-Dimethyl-2-pentene, is an organic compound classified as an alkene.[1] Its structure is characterized by a five-carbon chain with a double bond between the second and third carbons and two methyl groups attached to the fourth carbon.[1] The "(E)" designation signifies a trans configuration, where the substituent groups are on opposite sides of the double bond.[1] This compound is a clear liquid at room temperature and serves as a valuable intermediate in organic synthesis due to the reactivity of its double bond.[1]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (E)-4,4-dimethylpent-2-ene | [1][2][3] |

| Synonyms | trans-4,4-Dimethyl-2-pentene | [1][2][4] |

| CAS Number | 690-08-4 | [1][2][3][4] |

| Molecular Formula | C₇H₁₄ | [1][3][4] |

| Molecular Weight | 98.19 g/mol | [1][3] |

| Exact Mass | 98.10960 Da | [2] |

| Boiling Point | 76.7 - 77 °C | [2][5][6] |

| Melting Point | -115 °C to -115.235 °C | [2][5] |

| Density | 0.689 g/cm³ | [2][5] |

| Refractive Index | 1.398 | [5] |

| Vapor Pressure | 111.0 mmHg | [3][6] |

| Critical Temperature | 237 °C | [5] |

Experimental Protocols for Property Determination

This section details the methodologies for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Capillary Method)

The capillary method is a simple technique for determining the boiling point of a small amount of liquid.[7] The boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[8][9]

Materials:

-

Thiele tube or beaker with high-boiling mineral oil

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube, sealed at one end

-

Heating source (e.g., Bunsen burner or hot plate)

-

Sample of this compound

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.

-

Capillary Insertion: Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.[8]

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube or oil bath, ensuring the sample is below the oil level.[8]

-

Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[8] Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[8][9] This indicates that the air has been replaced by the vapor of the substance.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Reading: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[7][8] This is the point where the external pressure equals the vapor pressure of the substance.

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance.[10] The pycnometer (or specific gravity bottle) method provides a precise way to measure the density of a liquid.[10][11]

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

Calibration:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water of a known temperature. Ensure no air bubbles are trapped and the capillary in the stopper is filled.

-

Wipe the outside of the pycnometer dry and weigh it again (m_water).

-

Record the temperature of the water. Using a reference table, find the density of water (ρ_water) at that temperature.

-

Calculate the exact volume of the pycnometer: V = (m_water - m_empty) / ρ_water.

-

-

Sample Measurement:

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the this compound sample, ensuring the temperature is controlled and recorded.

-

Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (m_sample).

-

-

Calculation:

-

Calculate the mass of the sample: m_liquid = m_sample - m_empty.

-

Calculate the density of the sample: ρ_sample = m_liquid / V. For high precision, measurements should be conducted at a controlled temperature, such as 20°C.[11]

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental physical property used for substance identification and purity assessment.[12] The Abbe refractometer is a common instrument for this measurement.[13][14]

Materials:

-

Abbe refractometer

-

Constant temperature water bath (recommended)

-

Sample of this compound

-

Dropper or pipette

-

Soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

Instrument Setup: Turn on the refractometer's light source. If necessary, connect it to a constant temperature bath to maintain a stable temperature (e.g., 20°C or 25°C), as refractive index is temperature-dependent.

-

Cleaning: Open the prism assembly. Using a soft tissue and a small amount of ethanol or acetone, gently clean the surfaces of both the measuring and illuminating prisms.[13] Allow the solvent to evaporate completely.

-

Sample Application: Place a few drops of the this compound sample onto the surface of the lower prism.

-

Measurement: Close the prism assembly securely. Look through the eyepiece. You will see a field of view that is partially light and partially dark.[13]

-

Adjustment: Turn the coarse and fine adjustment knobs to bring the boundary line between the light and dark areas into sharp focus and exactly onto the center of the crosshairs.

-

Dispersion Correction: If a colored band is visible at the boundary, adjust the dispersion compensator until the boundary becomes a sharp, colorless line.

-

Reading: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was taken.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups in a molecule. For an alkene like this compound, characteristic absorption bands are expected:

-

=C-H Stretch: A band appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[15][16]

-

C=C Stretch: A moderate band in the 1680-1640 cm⁻¹ region.[15][16]

-

=C-H Bend (Wag): Strong bands in the 1000-650 cm⁻¹ region, which can help determine the substitution pattern of the alkene.[15][16]

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the structure and electronic environment of hydrogen atoms in a molecule.

-

Sample Preparation: A small amount of the sample (5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[17]

-

Analysis: The alkenyl protons (hydrogens attached to the double-bonded carbons) in this compound are expected to show signals in the deshielded region of the spectrum, typically between 4.6 and 5.9 ppm.[18][19] The coupling constant (J-value) between these protons would be characteristic of a trans relationship, typically in the range of 12-18 Hz.[17]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for determining the physical properties discussed.

Caption: General workflow for determining key physical properties.

Caption: Step-by-step workflow for boiling point determination.

References

- 1. Buy this compound | 690-08-4 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (E)-4,4-Dimethylpent-2-ene | C7H14 | CID 5326158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pentene, 4,4-dimethyl-, (E)- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. parchem.com [parchem.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. calnesis.com [calnesis.com]

- 11. batman.edu.tr [batman.edu.tr]

- 12. youtube.com [youtube.com]

- 13. gvda-instrument.com [gvda-instrument.com]

- 14. rudolphresearch.com [rudolphresearch.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. benchchem.com [benchchem.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (E)-4,4-Dimethyl-2-pentene: Structure, Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4,4-Dimethyl-2-pentene, an unsaturated aliphatic hydrocarbon, serves as a valuable building block in organic synthesis and a model compound for studying reaction mechanisms. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis, and a summary of its spectroscopic characterization. The information is presented to support its application in chemical research and development.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₁₄, is an alkene characterized by a carbon-carbon double bond between the second and third carbon atoms of a five-carbon chain.[1][2] The "(E)" designation in its IUPAC name, (E)-4,4-dimethylpent-2-ene, signifies a trans configuration across the double bond, where the substituents are on opposite sides.[2] The structure also features a sterically hindering tert-butyl group at the fourth carbon position.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [2] |

| Molecular Weight | 98.19 g/mol | [2] |

| CAS Number | 690-08-4 | [2] |

| Boiling Point | 76.75 °C | |

| Melting Point | -115.235 °C | |

| Density | 0.6889 g/mL | |

| Refractive Index | 1.398 | |

| Vapor Pressure | 111.0 mmHg | [2] |

Structural Identifiers

| Identifier Type | Identifier |

| IUPAC Name | (E)-4,4-dimethylpent-2-ene |

| Synonyms | trans-4,4-Dimethyl-2-pentene, 4,4-Dimethyl-trans-2-pentene |

| InChI | InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5+ |

| InChIKey | BIDIHFPLDRSAMB-AATRIKPKSA-N |

| SMILES | C/C=C/C(C)(C)C |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the dehydration of 4,4-dimethyl-2-pentanol (B1594796) and the catalytic isomerization of 4,4-dimethyl-1-pentene (B165720). The (E)-isomer is thermodynamically more stable than the (Z)-isomer, which often makes it the major product in equilibrium-controlled reactions.[1]

Dehydration of 4,4-Dimethyl-2-pentanol

This method involves the acid-catalyzed elimination of a water molecule from 4,4-dimethyl-2-pentanol to form a mixture of alkene isomers, with this compound being a major product.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 4,4-dimethyl-2-pentanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, to the alcohol.

-

Heating: Heat the mixture to a temperature of 140-180°C.[3]

-

Distillation: The alkene products will distill as they are formed. Collect the distillate in a cooled receiving flask.

-

Work-up: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Purification: Purify the product by fractional distillation to separate the desired (E)-isomer from other alkene isomers and any remaining starting material. The reaction typically yields a mixture of approximately 82% 4,4-dimethyl-2-pentene and 18% 4,4-dimethyl-1-pentene.[3]

Catalytic Isomerization of 4,4-Dimethyl-1-pentene

This process involves the rearrangement of the less stable terminal alkene, 4,4-dimethyl-1-pentene, to the more thermodynamically stable internal alkene, this compound, using a metal catalyst.[1]

Experimental Protocol:

-

Catalyst Preparation: In a suitable reaction vessel, suspend a palladium on carbon (Pd/C) catalyst in an inert solvent.

-

Reactant Addition: Add 4,4-dimethyl-1-pentene to the catalyst suspension.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The progress of the isomerization can be monitored by gas chromatography (GC).[1]

-

Catalyst Removal: Once the reaction has reached the desired conversion, remove the catalyst by filtration.

-

Purification: Remove the solvent under reduced pressure. The resulting product can be further purified by distillation if necessary.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands are associated with the C=C double bond and C-H bonds.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3040-3100 | Medium | =C-H stretch | [4] |

| ~1620-1680 | Weak-Medium | C=C stretch | [4] |

| ~960-980 | Strong | trans C-H bend (out-of-plane) | [4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment | Reference |

| 98 | Moderate | Molecular Ion [M]⁺ | [1] |

| 83 | Moderate | [M - CH₃]⁺ | [1] |

| 41 | High | [M - C(CH₃)₃]⁺ | [1] |

Visualizations

IUPAC Naming Logic

The following diagram illustrates the logical relationship between the IUPAC name and the chemical structure of this compound.

Caption: Logical breakdown of the IUPAC name for this compound.

Synthesis and Characterization Workflow

The diagram below outlines a typical experimental workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of the target compound.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. (E)-4,4-Dimethylpent-2-ene | C7H14 | CID 5326158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4-Dimethyl-2-pentanol | 6144-93-0 | Benchchem [benchchem.com]

- 4. C5H10 infrared spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic and Synthetic Profile of (E)-4,4-Dimethyl-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4,4-Dimethyl-2-pentene, a valuable building block in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed spectral characterization, experimental methodologies, and a logical workflow for its synthesis and analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.45 | dq | 15.6, 6.2 | H-3 |

| 5.29 | dq | 15.6, 1.2 | H-2 |

| 1.66 | d | 6.2 | C(1)H₃ |

| 0.98 | s | - | C(5)H₃ (tert-butyl) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 136.2 | C-3 |

| 124.9 | C-2 |

| 32.8 | C-4 |

| 29.5 | C(5)H₃ (tert-butyl) |

| 17.8 | C-1 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 1670 | Medium | C=C stretch (alkene) |

| 965 | Strong | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 98 | 25 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M-CH₃]⁺ |

| 57 | 80 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | 60 | [C₃H₅]⁺ (allyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are representative of standard analytical practices for volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

-

¹H NMR: The spectrum was acquired using a standard pulse sequence with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential window function. Phase and baseline corrections were applied to the resulting spectra.

Infrared (IR) Spectroscopy

Sample Preparation: The vapor phase IR spectrum was obtained by introducing a small amount of liquid this compound into an evacuated gas cell with KBr windows.

Instrumentation and Data Acquisition: The spectrum was recorded on a DIGILAB FTS-14 Fourier Transform Infrared (FT-IR) spectrometer.[1] The data was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty gas cell was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis was performed using a gas chromatograph (GC) coupled to a mass spectrometer (MS). A dilute solution of this compound in dichloromethane (B109758) was injected into the GC. The compound was separated from the solvent on a nonpolar capillary column and introduced into the ion source of the mass spectrometer. Electron ionization (EI) was used with an electron energy of 70 eV.

Instrumentation and Data Acquisition: The mass spectrum was obtained using a quadrupole mass analyzer. The instrument was scanned over a mass range of m/z 35-200.

Synthesis and Analysis Workflow

The synthesis of this compound can be achieved through various routes, with two common methods being the dehydration of 4,4-dimethyl-2-pentanol (B1594796) and the isomerization of 4,4-dimethyl-1-pentene.[2][3] The subsequent purification and spectroscopic analysis are crucial for confirming the identity and purity of the final product.

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of (E)-4,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (E)-4,4-Dimethyl-2-pentene. This document outlines the theoretical basis for the expected spectral features, provides detailed experimental protocols for data acquisition, and presents the anticipated data in a structured format for clarity and comparative analysis.

Introduction to the NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds.[1] For this compound, a molecule with the chemical formula C7H14, both ¹H and ¹³C NMR spectroscopy provide unique insights into its molecular structure, confirming the presence of key functional groups and the stereochemistry of the double bond.[2]

The structure of this compound, featuring a trans-configured double bond and a sterically demanding tert-butyl group, gives rise to a characteristic and predictable NMR spectrum. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the unambiguous assignment of each proton and carbon atom in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with the vinyl protons appearing further downfield due to the deshielding effect of the double bond.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| H1 | ~1.7 | Doublet | ~6.0 | 3H |

| H2 | ~5.4 | Doublet of Quartets | ~15.5, ~6.0 | 1H |

| H3 | ~5.5 | Doublet of Doublets | ~15.5, ~1.0 | 1H |

| H5 | ~1.0 | Singlet | - | 9H |

Note: The predicted chemical shifts and coupling constants are based on typical values for similar structural motifs. Actual experimental values may vary slightly and are available in spectral databases such as SpectraBase and ChemicalBook.[2][3]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will show five distinct signals, corresponding to the five unique carbon environments. The sp² hybridized carbons of the double bond are expected to resonate at lower field (higher ppm) compared to the sp³ hybridized carbons of the alkyl groups.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C1 | ~18 |

| C2 | ~125 |

| C3 | ~135 |

| C4 | ~33 |

| C5 | ~29 |

Note: The predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary and can be found in spectral databases like SpectraBase and ChemicalBook.[3][4]

Experimental Protocols

The following sections detail the standardized procedures for the preparation of a sample of this compound and the acquisition of its NMR spectra.

Sample Preparation

A standard protocol for preparing an alkene sample for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like alkenes.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The general workflow for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer's magnet.

-

Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: An automated or manual shimming process is performed to optimize the homogeneity of the magnetic field, which enhances spectral resolution.

-

Parameter Setup: Set the appropriate acquisition parameters for ¹H or ¹³C NMR. This includes defining the pulse angle, acquisition time, relaxation delay, and the number of scans.

-

Acquisition: Initiate the data acquisition process.

-

Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This involves phasing, baseline correction, and referencing the spectrum to a known standard (e.g., tetramethylsilane, TMS).

Visualization of NMR Principles and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the NMR analysis of this compound.

References

Mass spectrometry fragmentation of (E)-4,4-Dimethyl-2-pentene

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (E)-4,4-Dimethyl-2-pentene

Disclaimer: The quantitative mass spectrometry data presented in this document is illustrative and based on the predicted fragmentation patterns for a branched alkene of this structure. Publicly available, experimentally derived mass spectra for this compound are limited. The fragmentation pathways and corresponding data are proposed based on established principles of mass spectrometry.

Introduction

This compound is an unsaturated aliphatic hydrocarbon with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1] Understanding its fragmentation behavior under electron ionization (EI) mass spectrometry is crucial for its identification and structural elucidation in complex mixtures. The fragmentation of alkenes is primarily governed by the stability of the resulting carbocations, with allylic cleavage being a dominant pathway.[2][3] This guide provides a detailed overview of the predicted fragmentation pattern, a comprehensive experimental protocol for its analysis, and a visual representation of the fragmentation pathways.

Predicted Mass Spectrometry Data

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The quantitative data presented below is illustrative of a potential fragmentation pattern.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 98 | [C₇H₁₄]⁺ (Molecular Ion) | 15 |

| 83 | [C₆H₁₁]⁺ | 45 |

| 57 | [C₄H₉]⁺ | 100 (Base Peak) |

| 41 | [C₃H₅]⁺ | 60 |

| 29 | [C₂H₅]⁺ | 30 |

Fragmentation Pathways

The fragmentation of the this compound molecular ion is primarily driven by the formation of stable carbocations. The most significant fragmentation is the allylic cleavage, which leads to the formation of resonance-stabilized cations.

Major Fragmentation Pathways

-

Formation of the Base Peak (m/z 57): The most abundant fragment is predicted to be the tert-butyl cation ([C₄H₉]⁺) at m/z 57. This is formed by cleavage of the C3-C4 bond, which is an allylic position. This cleavage results in a highly stable tertiary carbocation.

-

Formation of the [M-15]⁺ Ion (m/z 83): Loss of a methyl radical (•CH₃) from the tert-butyl group via cleavage of a C4-C5 bond results in the formation of a fragment ion at m/z 83.

-

Formation of the Allyl Cation (m/z 41): Cleavage of the C2-C3 bond can lead to the formation of the resonance-stabilized allyl cation ([C₃H₅]⁺) at m/z 41.

The following diagram illustrates these predicted fragmentation pathways.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatile nature.

Sample Preparation

For a pure standard, dilute the sample in a volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 10-100 µg/mL. For analysis in a complex matrix, appropriate extraction and clean-up procedures such as solid-phase microextraction (SPME) or purge-and-trap may be necessary.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless inlet

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio for a standard solution)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: A non-polar or mid-polarity capillary column is suitable. For example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 20 - 200

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent)

The following diagram outlines the general experimental workflow for GC-MS analysis.

Caption: General workflow for GC-MS analysis of volatile compounds.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by allylic cleavage, leading to the formation of a stable tert-butyl cation as the base peak at m/z 57. Other significant fragments are expected at m/z 83 and 41. The experimental protocol outlined provides a robust method for the analysis of this and similar volatile organic compounds. This information is valuable for researchers and professionals in fields requiring the identification and characterization of organic molecules.

References

- 1. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]

- 2. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]

- 3. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of (E)-4,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4,4-dimethyl-2-pentene, a sterically hindered alkene, exhibits a distinct reactivity profile governed by the electronic properties of its carbon-carbon double bond and the significant steric bulk imparted by the adjacent tert-butyl group. This technical guide provides a comprehensive overview of its key reactions, including electrophilic additions, hydroboration-oxidation, oxidation, and hydrogenation. Detailed experimental protocols for these transformations are presented, alongside a summary of relevant quantitative data. Furthermore, this document explores the potential relevance of the 4,4-dimethylpentyl scaffold in the context of medicinal chemistry, illustrating its incorporation into biologically active molecules. The reaction mechanisms and logical relationships are visualized through detailed diagrams to facilitate a deeper understanding of the underlying chemical principles.

Physical and Spectroscopic Properties

This compound is a colorless liquid at room temperature. Its physical and spectroscopic properties are summarized in the tables below.

| Physical Property | Value | Reference(s) |

| IUPAC Name | (E)-4,4-dimethylpent-2-ene | |

| CAS Number | 690-08-4 | [1] |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | [1] |

| Density | 0.689 g/mL | [2] |

| Boiling Point | 83 °C | [3] |

| Melting Point | -115 °C | [2] |

| Refractive Index | 1.398 | [2] |

| Vapor Pressure | 111.0 mmHg | [1] |

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR | Data available | [4] |

| ¹³C NMR | Data available | [1] |

| Mass Spectrometry | Data available | [1] |

| Infrared (IR) Spectroscopy | Data available | [1] |

| Raman Spectroscopy | Data available | [1] |

Reactivity Profile

The reactivity of this compound is dominated by the presence of the C=C double bond, making it susceptible to addition reactions. However, the steric hindrance from the tert-butyl group plays a crucial role in dictating the regioselectivity and stereoselectivity of these reactions.

Electrophilic Addition

The addition of hydrogen bromide to this compound can proceed through two different mechanisms, leading to distinct constitutional isomers.

-

Markovnikov Addition (in the absence of peroxides): The reaction follows a carbocation-mediated mechanism. The initial protonation of the double bond can occur at either C2 or C3. Protonation at C2 would lead to a more stable tertiary carbocation at C3, but this is sterically hindered. Protonation at C3 leads to a secondary carbocation at C2. Due to the significant steric hindrance at C3, the formation of the secondary carbocation at C2 is favored, which then undergoes nucleophilic attack by the bromide ion.

-

Anti-Markovnikov Addition (in the presence of peroxides): In the presence of peroxides, the reaction proceeds via a free-radical chain mechanism. The bromine radical adds to the double bond first to generate the most stable carbon radical. Addition of the bromine radical to the C2 position results in a more stable tertiary radical at C3. However, due to steric hindrance, the bromine radical preferentially adds to the C3 position, forming a secondary radical at C2. This radical then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product. Some sources suggest that with this particular substrate, both products may be formed in comparable amounts as both carbons of the double bond are similarly substituted.[2] The major product is reported to be 4-bromo-2,2-dimethylpentane (B15322155) due to the stability of the resulting compound.[2]

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in the formation of vicinal dihalides. For instance, the reaction with bromine yields 2,3-dibromo-4,4-dimethylpentane.[5] The reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, typically resulting in anti-addition.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry.[6] In the case of this compound, the boron atom of the borane (B79455) reagent (e.g., BH₃ or 9-BBN) adds to the less sterically hindered carbon of the double bond (C2). Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding 4,4-dimethyl-2-pentanol. The use of a bulky hydroborating agent like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance the regioselectivity of the addition to almost exclusively place the boron on the less hindered carbon.[7][8]

Oxidation with Potassium Permanganate (B83412) (KMnO₄)

The oxidation of this compound with potassium permanganate can lead to different products depending on the reaction conditions.

-

Cold, Dilute, Alkaline KMnO₄: Under these mild conditions, syn-dihydroxylation of the double bond occurs, yielding 4,4-dimethylpentane-2,3-diol.[9][10]

-

Hot, Concentrated, Acidic KMnO₄: These harsh conditions lead to the oxidative cleavage of the carbon-carbon double bond.[9][10] The C2 carbon, being bonded to one hydrogen and one methyl group, will be oxidized to a carboxylic acid (acetic acid). The C3 carbon, bonded to a hydrogen and the tert-butyl group, will be oxidized to a carboxylic acid (pivalic acid or 2,2-dimethylpropanoic acid).

Catalytic Hydrogenation

The catalytic hydrogenation of this compound involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[11][12] This reaction results in the formation of the corresponding saturated alkane, 4,4-dimethylpentane. The reaction typically proceeds via syn-addition of the two hydrogen atoms from the surface of the catalyst.

| Reaction | Reagents | Major Product(s) | Regioselectivity/Stereoselectivity | Yield |

| Electrophilic Addition | HBr (no peroxides) | 3-Bromo-4,4-dimethylpentane | Markovnikov | Not specified |

| Electrophilic Addition | HBr (with peroxides) | 2-Bromo-4,4-dimethylpentane | Anti-Markovnikov | Not specified |

| Halogenation | Br₂ in CCl₄ | 2,3-Dibromo-4,4-dimethylpentane | Anti-addition | Not specified |

| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | 4,4-Dimethyl-2-pentanol | Anti-Markovnikov, Syn-addition | Not specified |

| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | 4,4-Dimethyl-2-pentanol | High Anti-Markovnikov, Syn-addition | Not specified |

| Mild Oxidation | Cold, dilute, alkaline KMnO₄ | 4,4-Dimethylpentane-2,3-diol | Syn-dihydroxylation | Not specified |

| Strong Oxidation | Hot, concentrated, acidic KMnO₄ | Acetic acid + Pivalic acid | Oxidative cleavage | Not specified |

| Catalytic Hydrogenation | H₂, Pd/C | 4,4-Dimethylpentane | Syn-addition | Not specified |

Experimental Protocols

The following are representative experimental protocols for the key reactions of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.

Hydroboration-Oxidation to 4,4-Dimethyl-2-pentanol

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq) dissolved in anhydrous THF.

-

The flask is cooled to 0 °C in an ice bath.

-

The BH₃•THF solution (0.33 eq) is added dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is carefully quenched by the slow, dropwise addition of water.

-

3 M NaOH solution is then added, followed by the slow, dropwise addition of 30% H₂O₂ solution, keeping the temperature below 40 °C with an ice bath.

-

The mixture is stirred at room temperature for 1 hour and then heated to 50 °C for another hour to ensure complete oxidation.

-

After cooling to room temperature, the reaction mixture is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, 4,4-dimethyl-2-pentanol, can be purified by fractional distillation or column chromatography.

Catalytic Hydrogenation to 4,4-Dimethylpentane

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (B145695) or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with H₂)

-

Filtration setup (e.g., Celite pad)

Procedure:

-

In a suitable hydrogenation flask, this compound (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.

-

A catalytic amount of 10% Pd/C (typically 1-5 mol%) is carefully added to the solution.

-

The flask is connected to the hydrogenation apparatus, and the air is replaced with hydrogen gas by evacuating and refilling the system with H₂ several times.

-

The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1-3 atm or a balloon) at room temperature.

-

The reaction progress is monitored by TLC or GC until the starting material is consumed.

-

Upon completion, the hydrogen atmosphere is carefully vented and replaced with an inert gas like nitrogen or argon.

-

The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

-

The solvent is removed from the filtrate by distillation or rotary evaporation to yield 4,4-dimethylpentane. Further purification is typically not necessary if the reaction goes to completion.

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not directly used as a therapeutic agent or known to be involved in specific signaling pathways, the 4,4-dimethylpentyl substructure, or more broadly, the gem-dimethyl group, is a valuable motif in medicinal chemistry. The presence of a gem-dimethyl group can confer several advantageous properties to a drug candidate:

-

Increased Metabolic Stability: The quaternary carbon is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Improved Lipophilicity: The alkyl nature of the group can enhance the molecule's ability to cross cell membranes.

-

Conformational Restriction: The steric bulk of the tert-butyl group can lock the molecule into a specific conformation, which may be favorable for binding to a biological target. This can lead to increased potency and selectivity.

-

Enhanced Target Engagement: The non-polar nature of the group can lead to favorable van der Waals interactions within the binding pocket of a protein.

This compound can serve as a starting material for the synthesis of building blocks containing the 4,4-dimethylpentyl scaffold. For example, the product of hydroboration-oxidation, 4,4-dimethyl-2-pentanol, can be further functionalized to be incorporated into more complex drug-like molecules. An example of a marketed drug containing a related structural motif is the opioid receptor antagonist Alvimopan, which features a 3,4-dimethylpiperidine (B1368319) core.

Conclusion

This compound is a valuable substrate for studying the interplay of electronic and steric effects in alkene reactivity. Its reactions, including electrophilic addition, hydroboration-oxidation, oxidation, and hydrogenation, are well-established transformations in organic synthesis. While not directly implicated in biological pathways, its role as a precursor to the metabolically robust and conformationally influential 4,4-dimethylpentyl scaffold highlights its potential utility in the design and synthesis of novel therapeutic agents. The detailed protocols and reactivity data presented in this guide serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

- 1. CAS 6144-93-0: 4,4-Dimethyl-2-pentanol | CymitQuimica [cymitquimica.com]

- 2. homework.study.com [homework.study.com]

- 3. 4,4-Dimethyl-2-pentanol | 6144-93-0 | Benchchem [benchchem.com]

- 4. homework.study.com [homework.study.com]

- 5. brainly.com [brainly.com]

- 6. 4,4-DIMETHYL-2-PENTANOL | 6144-93-0 [chemicalbook.com]

- 7. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. savemyexams.com [savemyexams.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound|High-Purity Research Chemical [benchchem.com]

- 12. chegg.com [chegg.com]

Thermodynamic properties of (E)-4,4-Dimethyl-2-pentene isomers

An In-depth Technical Guide on the Thermodynamic Properties of (E)-4,4-Dimethyl-2-pentene and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound and its isomers, primarily (Z)-4,4-dimethyl-2-pentene and 4,4-dimethyl-1-pentene (B165720). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic characteristics of these non-polar hydrocarbons.

Introduction

This compound and its isomers are branched alkenes that serve as important substrates and intermediates in organic synthesis. Their thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, are fundamental to understanding their relative stabilities, reaction equilibria, and potential synthetic pathways. Due to their simple, non-polar nature, these compounds are not involved in biological signaling pathways. Their primary relevance lies in the study of reaction mechanisms, steric effects, and as reference compounds in thermochemical studies.

The (E)-isomer is generally more stable than the (Z)-isomer due to reduced steric strain between the bulky tert-butyl group and the methyl group across the double bond.[1] The terminal alkene, 4,4-dimethyl-1-pentene, is typically the least stable of the three, providing a thermodynamic driving force for isomerization to the internal alkenes.

Comparative Thermodynamic Data

The following table summarizes the available experimental thermodynamic data for the isomers of 4,4-dimethyl-2-pentene. All data is for the liquid state at standard conditions (298.15 K and 1 bar) unless otherwise specified.

| Thermodynamic Property | This compound | (Z)-4,4-Dimethyl-2-pentene | 4,4-Dimethyl-1-pentene |

| Enthalpy of Combustion (ΔcH°liquid) | Not explicitly found | -4650.1 ± 1.2 kJ/mol[2] | -4644.8 ± 1.7 kJ/mol[3] |

| Enthalpy of Formation (ΔfH°liquid) | -110.2 kJ/mol (calculated) | -105.3 kJ/mol[2] | -110.6 kJ/mol[3][4] |

| Enthalpy of Hydrogenation (ΔrH°) | -114.3 ± 0.42 kJ/mol (gas phase, 355 K) | Not explicitly found | -122.5 ± 0.42 kJ/mol (gas phase, 355 K) |

| Enthalpy of Isomerization (ΔrH°) | (E) to (Z): 4.9 kJ/mol (calculated) | (Z) to (E): -4.9 kJ/mol (calculated) | Not explicitly found |

| Standard Molar Entropy (S°) | Data not available | Data not available | Data not available |

| Gibbs Free Energy of Formation (ΔfG°) | Data not available | Data not available | Data not available |

Note: The enthalpy of formation for the (E)-isomer and the enthalpy of isomerization were calculated using the enthalpies of formation of the (Z)-isomer and 4,4-dimethyl-1-pentene, assuming the difference in their enthalpies of combustion corresponds to the difference in their enthalpies of formation.

Isomerization and Stability

The relative stability of the isomers can be understood through their isomerization reactions. The isomerization of 4,4-dimethyl-1-pentene to the more stable internal alkenes, (E)- and (Z)-4,4-dimethyl-2-pentene, is a thermodynamically favorable process often catalyzed by acids or transition metals.[1]

References

An In-depth Technical Guide to (E)-4,4-Dimethyl-2-pentene

CAS Number: 690-08-4

This technical guide provides a comprehensive overview of (E)-4,4-Dimethyl-2-pentene, a key aliphatic hydrocarbon in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis protocols, and reactivity.

Chemical and Physical Properties

This compound, also known as trans-4,4-Dimethyl-2-pentene, is a flammable, colorless liquid.[1] Its structure, featuring a sterically hindered tert-butyl group adjacent to a trisubstituted double bond, makes it a subject of interest for investigating regioselective and stereochemical outcomes in various chemical reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 690-08-4 |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| Density | 0.689 g/cm³ |

| Boiling Point | 76-77 °C |

| Melting Point | -115.2 °C |

| Refractive Index | 1.398 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the vinyl, allylic, and tert-butyl protons with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for the sp² and sp³ hybridized carbon atoms, including the distinct signal for the quaternary carbon of the tert-butyl group. |

| Infrared (IR) Spectroscopy | C=C stretching vibration around 1670 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 98, with a characteristic fragmentation pattern. |

Experimental Protocols: Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The two primary methods are the dehydration of 4,4-dimethyl-2-pentanol (B1594796) and the isomerization of 4,4-dimethyl-1-pentene (B165720).

Dehydration of 4,4-Dimethyl-2-pentanol

This method involves the acid-catalyzed elimination of water from the corresponding secondary alcohol. The (E)-isomer is the thermodynamically more stable product and is thus favored.

-

Materials: 4,4-dimethyl-2-pentanol, concentrated sulfuric acid (or other acidic catalyst like alumina), anhydrous sodium sulfate, distillation apparatus.

-

Procedure:

-

In a round-bottom flask, place 4,4-dimethyl-2-pentanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Gently heat the mixture to the reaction temperature to induce dehydration. The alkene product will distill as it is formed.

-

Collect the distillate, which is a mixture of the alkene and water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by fractional distillation to obtain pure this compound.

-

Isomerization of 4,4-Dimethyl-1-pentene

This industrial method involves the catalytic isomerization of the terminal alkene to the more stable internal alkene.

-

Materials: 4,4-dimethyl-1-pentene, a suitable catalyst (e.g., a solid acid catalyst or a transition metal complex), reaction vessel.

-

Procedure:

-

The gaseous or liquid 4,4-dimethyl-1-pentene is passed over a heated catalyst bed.

-

The reaction temperature and pressure are optimized to favor the formation of the (E)-isomer.

-

The product mixture is then cooled and the desired this compound is separated by distillation.

-

Reactivity and Applications in Organic Synthesis

The presence of the double bond makes this compound a versatile starting material for a variety of organic transformations. Its reactivity is a subject of interest in studying reaction mechanisms.

Electrophilic Addition of Hydrogen Halides

The addition of hydrogen halides, such as HBr, to this compound is a classic example of an electrophilic addition reaction. The reaction proceeds via a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule.

Electrophilic addition of HBr to this compound.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. This reaction is highly useful in synthetic organic chemistry.

Hydroboration-oxidation of this compound.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its structural motifs and derivatives have relevance in medicinal chemistry. For instance, structurally related compounds are used as intermediates in the synthesis of metabolites of approved drugs. A notable example is the anticonvulsant drug Stiripentol, where a derivative of 4,4-dimethyl-1-penten-3-one serves as a precursor to its metabolites. This highlights the utility of the dimethylpentene scaffold in generating molecules with biological activity.

The following diagram illustrates a hypothetical synthetic pathway to a bioactive molecule based on the structural features of this compound.

Hypothetical synthesis of a bioactive scaffold.

References

Technical Guide: Molecular Weight of (E)-4,4-Dimethyl-2-pentene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed technical overview of the molecular weight of (E)-4,4-Dimethyl-2-pentene (CAS No: 690-08-4). The primary focus is the calculation of its molecular weight based on its chemical formula and the experimental methods for its determination. This compound is an unsaturated aliphatic hydrocarbon, specifically an alkene, with the molecular formula C7H14.[1][2][3][4][5][6] Its structure is characterized by a five-carbon chain with a double bond at the second position and two methyl groups on the fourth carbon.[1] The "(E)" designation specifies the trans configuration of substituents across the double bond. This guide presents the compound's elemental composition and molecular weight in a structured format and outlines the general experimental protocol for molecular weight determination using mass spectrometry.

Compound Identification and Properties

This compound is a clear liquid at room temperature.[1] Due to the presence of a carbon-carbon double bond, it serves as a reactive intermediate in organic synthesis.[1]

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (E)-4,4-dimethylpent-2-ene | [1][5] |

| Synonyms | trans-4,4-Dimethyl-2-pentene | [2][3] |

| CAS Number | 690-08-4 | [1][2][3][7] |

| Chemical Formula | C7H14 | [1][2][3][5][6] |

| InChI Key | BIDIHFPLDRSAMB-AATRIKPKSA-N | [1][7] |

| SMILES | C/C=C/C(C)(C)C |[1][4] |

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.

Calculation from Chemical Formula

The chemical formula for this compound is C7H14. The molecular weight is calculated as follows:

-

Atomic weight of Carbon (C): ~12.011 g/mol

-

Atomic weight of Hydrogen (H): ~1.008 g/mol

Calculation: Molecular Weight = (7 × 12.011 g/mol ) + (14 × 1.008 g/mol ) Molecular Weight = 84.077 g/mol + 14.112 g/mol Molecular Weight = 98.189 g/mol

Various sources confirm the molecular weight is approximately 98.19 g/mol .[1][2][4][5][7] The monoisotopic mass is 98.109550448 Da.[5]

Table 2: Molecular Weight Summary

| Parameter | Value |

|---|---|

| Chemical Formula | C7H14 |

| Number of Carbon Atoms | 7 |

| Number of Hydrogen Atoms | 14 |

| Average Molecular Weight | 98.19 g/mol [1][2][4][5][7] |

| Monoisotopic Molecular Weight | 98.110 Da |

Logical Workflow for Molecular Weight Calculation

The process of determining the molecular weight from the compound name is a sequential workflow. This can be visualized as follows:

Caption: Workflow for calculating molecular weight.

Experimental Protocols for Molecular Weight Verification

While theoretical calculation provides a precise molecular weight, experimental verification is crucial. For a volatile organic compound like this compound, several methods are applicable.

Mass Spectrometry

Mass spectrometry is a modern, highly accurate technique for determining the molecular weight of a compound.[8] It measures the mass-to-charge ratio (m/z) of ionized molecules.

Objective: To determine the molecular weight of this compound by identifying its molecular ion peak (M•+).

Methodology:

-

Sample Introduction: A small, pure sample of the liquid compound is injected into the mass spectrometer. Given its volatility (Boiling Point: 76.7 °C), it is readily vaporized in the instrument's inlet.[2]

-

Ionization: The gaseous molecules are bombarded with high-energy electrons. This process, known as Electron Ionization (EI), removes an electron from the molecule to form a positively charged molecular ion (M•+).[7]

-

Acceleration: The newly formed ions are accelerated by an electric field to give them all the same kinetic energy.

-

Deflection: The ions then travel through a magnetic field, which deflects them. The degree of deflection depends on the mass-to-charge ratio; lighter ions are deflected more than heavier ones.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum plots ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion (M•+), directly indicating the molecular weight of the compound. For this compound, this peak would be observed at an m/z value of approximately 98.

Dumas or Victor Meyer Method

Historically, the molecular weight of volatile liquids was determined using methods based on the ideal gas law (PV=nRT), such as the Dumas or Victor Meyer methods.[8][9][10] These techniques involve vaporizing a known mass of the substance and measuring the volume, temperature, and pressure of the resulting gas to calculate the number of moles and, subsequently, the molecular weight.[8][9][10]